molecular formula C18H18ClNO2 B15123387 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic Acid

1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic Acid

Cat. No.: B15123387
M. Wt: 315.8 g/mol
InChI Key: KFNFWUMLKQDFKI-UHFFFAOYSA-N
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Description

1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The compound’s structure features a benzyl group, a chlorophenyl group, and a carboxylic acid functional group, making it a unique and potentially bioactive molecule.

Preparation Methods

The synthesis of 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with benzylamine to form an imine intermediate, which is then cyclized with a suitable reagent to form the pyrrolidine ring . The reaction conditions typically involve the use of a strong base and an appropriate solvent to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Scientific Research Applications

1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s bioactivity .

Properties

IUPAC Name

1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c19-15-8-6-14(7-9-15)16-11-20(12-17(16)18(21)22)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNFWUMLKQDFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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